molecular formula C14H13NO4 B11145442 N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide CAS No. 324568-54-9

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

Cat. No.: B11145442
CAS No.: 324568-54-9
M. Wt: 259.26 g/mol
InChI Key: KEFIBDUACKDXDK-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Properties

CAS No.

324568-54-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13NO4/c1-9-4-6-10(7-5-9)12(16)14(18)15-13(17)11-3-2-8-19-11/h2-8,14,18H,1H3,(H,15,17)

InChI Key

KEFIBDUACKDXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-methylbenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation, reduction, and acylation, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is unique due to its furan ring structure, which imparts specific biological and chemical properties. The presence of the furan ring enhances its reactivity and potential for various applications compared to other similar compounds .

Biological Activity

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13NO3

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The furan moiety in the structure is known to contribute to antioxidant properties, potentially reducing oxidative stress in cells.
  • Anticancer Properties : Compounds with similar functional groups have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.

Anticancer Activity

A study evaluating the anticancer activity of various furan derivatives, including this compound, reported significant cytotoxic effects against several cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)10Inhibition of proliferation

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay, with results indicating a moderate activity level compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound50
Ascorbic Acid25

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry investigated several furan derivatives for their anticancer effects. The study found that this compound exhibited promising activity against breast and lung cancer cell lines, highlighting its potential as a lead compound for further development .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of similar compounds demonstrated that derivatives with a furan ring could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for treating inflammatory diseases .

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